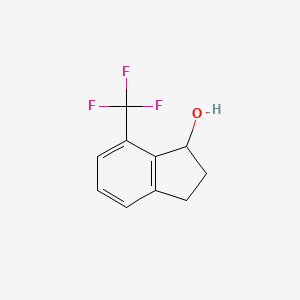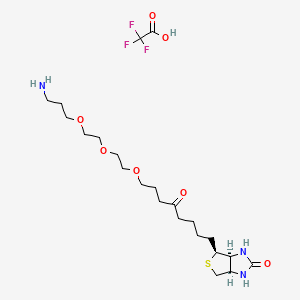
Biotin-C1-PEG3-C3-amine TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-C1-PEG3-C3-amine TFA is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to facilitate the degradation of target proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-C1-PEG3-C3-amine TFA is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an amine group. The synthetic route typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form biotin-PEG.
Amine Conjugation: The biotin-PEG is further reacted with an amine-containing compound to form Biotin-C1-PEG3-C3-amine.
TFA Salt Formation: Finally, the compound is converted to its trifluoroacetic acid (TFA) salt form for stabilization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling and minimal by-products .
化学反応の分析
Types of Reactions
Biotin-C1-PEG3-C3-amine TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or their derivatives to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling reactions.
Organic Solvents (e.g., DMF, DMSO): Used as reaction media.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules. These products are used in various biochemical assays and research applications .
科学的研究の応用
Biotin-C1-PEG3-C3-amine TFA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in targeted protein degradation.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
作用機序
Biotin-C1-PEG3-C3-amine TFA exerts its effects by serving as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The PEG chain provides solubility and flexibility, while the amine group facilitates conjugation to other molecules .
類似化合物との比較
Similar Compounds
Biotin-PEG2-amine: Similar structure but with a shorter PEG chain.
Biotin-PEG4-amine: Similar structure but with a longer PEG chain.
Biotin-PEG3-acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Biotin-C1-PEG3-C3-amine TFA is unique due to its specific combination of biotin, PEG, and amine functionalities. This combination provides optimal solubility, flexibility, and reactivity, making it highly effective as a PROTAC linker and in other bioconjugation applications .
特性
分子式 |
C22H38F3N3O7S |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |
InChIキー |
YPDRGIVMGWAYRG-YOTVLOEGSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



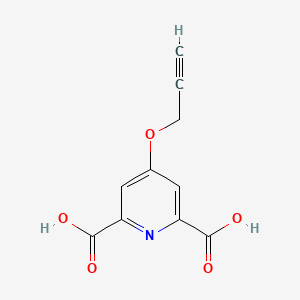
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
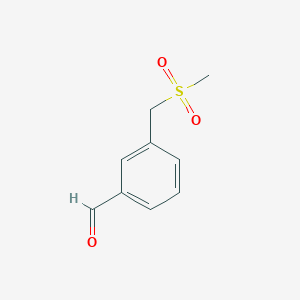

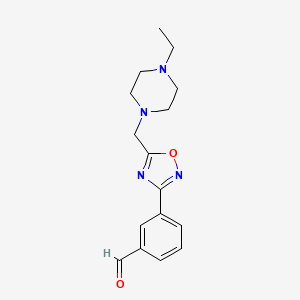
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
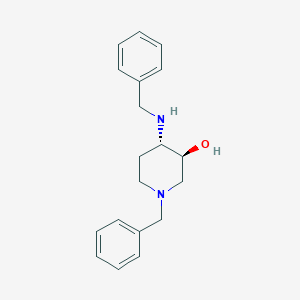

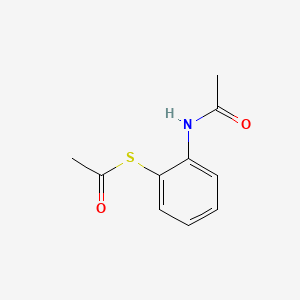
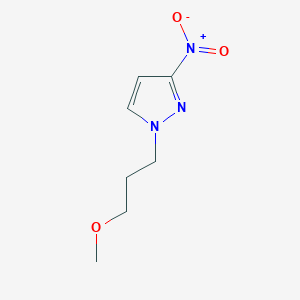
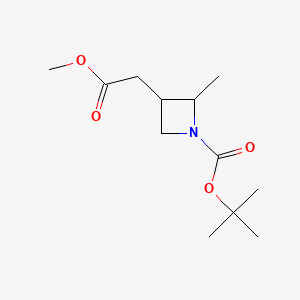
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
